2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.29 g/mol . This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-ethylpiperazine with a suitable precursor such as 4-chlorobutanoic acid. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry . The compound may modulate various biochemical pathways, depending on its specific functional groups and their interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)butanoic acid
- 2-(Piperazin-1-yl)butanoic acid
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
Uniqueness
2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H21N3O2 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-amino-4-(4-ethylpiperazin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H21N3O2/c1-2-12-5-7-13(8-6-12)4-3-9(11)10(14)15/h9H,2-8,11H2,1H3,(H,14,15) |
InChI Key |
FEIYSGILGXXDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCC(C(=O)O)N |
Origin of Product |
United States |
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